Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)-4,5-dichlorothiophene-2-carboxylate
Description
Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)-4,5-dichlorothiophene-2-carboxylate is a thiophene-derived heterocyclic compound featuring a methyl ester group at position 2, chlorine atoms at positions 4 and 5, and a tert-butoxy-oxoethoxy substituent at position 3. Its molecular formula is C₁₃H₁₅Cl₂NO₅S, with a molecular weight of 376.23 g/mol. The compound’s reactivity is influenced by the electron-withdrawing ester and dichloro groups, which direct further functionalization at the thiophene ring.
Properties
IUPAC Name |
methyl 4,5-dichloro-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O5S/c1-12(2,3)19-6(15)5-18-8-7(13)10(14)20-9(8)11(16)17-4/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTGIIGPXNHMGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(SC(=C1Cl)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)-4,5-dichlorothiophene-2-carboxylate typically involves multiple steps. One common method includes the esterification of 4,5-dichlorothiophene-2-carboxylic acid with methyl alcohol in the presence of a catalyst such as sulfuric acid. The tert-butoxy group can be introduced via a tert-butylation reaction using tert-butyl alcohol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)-4,5-dichlorothiophene-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dichloro groups can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted thiophenes.
Scientific Research Applications
Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)-4,5-dichlorothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)-4,5-dichlorothiophene-2-carboxylate involves its interaction with specific molecular targets. The tert-butoxy group can undergo radical reactions, leading to the formation of reactive intermediates that can interact with various biological molecules . The dichloro groups can also participate in nucleophilic substitution reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Research Findings and Data Analysis
- Thermal Stability : The tert-butoxy group in the target compound increases thermal stability (decomposition >200°C) compared to Compound 1a (mp 153–156°C) .
- Solubility : The target compound’s methyl ester and tert-butoxy groups improve solubility in apolar solvents (e.g., dichloromethane) versus the polar dioxo groups of Compound 1a.
- Reactivity Trends : Dichloro-thiophenes undergo Suzuki couplings more readily than fluoro-benzaldehydes, which prioritize electrophilic substitutions .
Biological Activity
Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)-4,5-dichlorothiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes a thiophene ring substituted with dichloro and carboxylate groups. The presence of the tert-butoxy group enhances its lipophilicity, potentially influencing its bioactivity.
Molecular Formula: C13H14Cl2O4S
Molecular Weight: 335.22 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Thiophene Ring: Utilizing appropriate thiophene precursors.
- Functionalization: Introduction of the tert-butoxy and dichloro substituents through electrophilic aromatic substitution reactions.
- Carboxylation: Finalizing the structure with a carboxylate group.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dichlorothiophenes possess activity against various bacterial strains and fungi.
| Compound | Target Organism | Activity (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Similar Thiophene Derivative | S. aureus | 16 µg/mL |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies revealed that it can inhibit pro-inflammatory cytokines in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.
- Inhibition of TNF-alpha Production: The compound reduced TNF-alpha levels significantly in treated macrophages compared to controls.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiophene derivatives. Key findings include:
- Dichloro Substitution: Enhances potency against microbial targets.
- Tert-butoxy Group: Increases lipophilicity, improving membrane permeability.
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study published in Journal of Medicinal Chemistry demonstrated that a series of thiophene derivatives exhibited varying degrees of antimicrobial activity. This compound was among the most potent against Gram-positive bacteria. -
Inflammation Model Study:
In a rat model of inflammation, compounds with similar structures showed significant reduction in edema when administered orally, indicating potential therapeutic effects in inflammatory conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
